
2-(2,4-Difluorophenyl)-2-methyl-1,3-dioxolane
Descripción general
Descripción
2-(2,4-Difluorophenyl)-2-methyl-1,3-dioxolane is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmaceutical agent. This compound is also known as DFMD and is a member of the dioxolane family of compounds. DFMD has been found to have a wide range of applications in various fields such as medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
Polymerization Studies
One significant area of research involves the polymerization of 2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolane or its derivatives. Studies have explored various polymerization methods, including radical and cationic routes, to synthesize polymers with potentially useful properties. For instance, Morariu and Simionescu (1994) investigated the polymerization of a related compound, 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane, by both radical and cationic methods, proposing a mechanism based on the polymers formed (Morariu & Simionescu, 1994).
Synthetic Applications
The chemical structure of this compound allows for its use in synthesizing various functionalized acetophenone derivatives. Lukács et al. (2003) described the lithiation of similar compounds, leading to the synthesis of ortho-functionalized acetophenone derivatives, highlighting the compound's versatility in organic synthesis (Lukács, Porcs-Makkay, & Simig, 2003).
Fluorination and Nucleophilic Reactions
Research by Yuminov et al. (1989) on perfluoro-4-methyl-1,3-dioxolanes, which are closely related to this compound, revealed interesting nucleophilic reactions and potential applications in creating fluorinated derivatives (Yuminov, Kartsov, Maksimov, Bargamova, & Fokin, 1989).
Electrophilic Reactions and Catalysis
Studies also focus on the reactivity of this compound derivatives in electrophilic reactions and their behavior under different catalytic conditions. The research by Jang et al. (1999) on the polymerization of multimethoxyphenyl-4-methylene-1,3-dioxolane derivatives with boron trifluoride highlights such applications, demonstrating the compound's reactivity and the influence of various catalysts (Jang & Gong, 1999).
Advanced Materials Research
Some studies delve into the potential use of this compound derivatives in advanced materials research, such as in the development of photochromic compounds. Fu et al. (2014) synthesized and investigated a novel photochromic diarylethene derivative, demonstrating its potential application in optical materials (Fu, Zhou, Fan, & Pu, 2014).
Mecanismo De Acción
Target of Action
The primary target of 2-(2,4-Difluorophenyl)-2-methyl-1,3-dioxolane is fungal CYP51 . CYP51, also known as 14α demethylase, plays a vital role in the formation of ergosterol, a compound that is crucial for the integrity of cell membranes .
Mode of Action
This compound acts as an azole metalloenzyme inhibitor that binds and inhibits CYP51 . This interaction prevents the synthesis of ergosterol, disrupting the development and maintenance of fungal cell membranes . The compound has demonstrated activity against various Candida species .
Biochemical Pathways
By inhibiting CYP51, this compound disrupts the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its absence leads to increased membrane permeability and ultimately, cell death .
Result of Action
The inhibition of ergosterol synthesis by this compound leads to the death of fungal cells . This makes the compound effective against infections caused by Candida species .
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-10(13-4-5-14-10)8-3-2-7(11)6-9(8)12/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMWISPHRSKFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




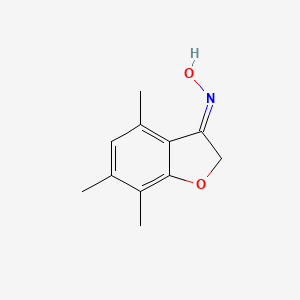
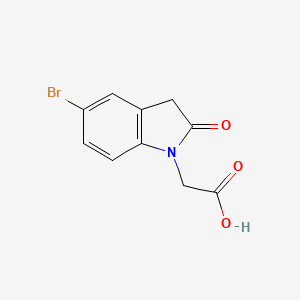
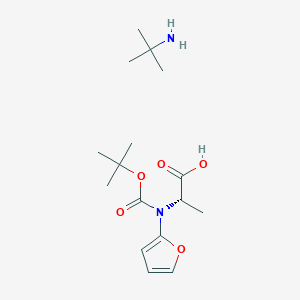
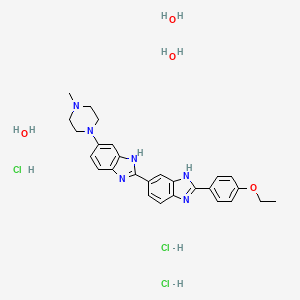

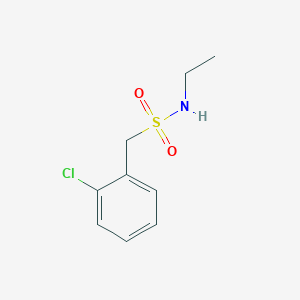
![3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3162848.png)
![2-{[4-(Trifluoromethoxy)anilino]methyl}benzenol](/img/structure/B3162850.png)
![2-[4-(4-fluorophenyl)piperazino]-N-(3-nitrophenyl)acetamide](/img/structure/B3162858.png)


![2-[[(2-methylfuran-3-carbonyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3162876.png)
